

# 1-(2-Aminoethyl)cyclopentanol hydrochloride salt synthesis and properties

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## Compound of Interest

Compound Name: 1-(2-Aminoethyl)cyclopentanol

Cat. No.: B1344086

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## Technical Guide: 1-(2-Aminoethyl)cyclopentanol Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and properties of **1-(2-Aminoethyl)cyclopentanol** hydrochloride. Due to the limited availability of published data on this specific compound, this guide outlines a plausible synthetic route based on established chemical principles and analogous reactions. All experimental data presented should be considered within this context.

## Chemical Properties and Data

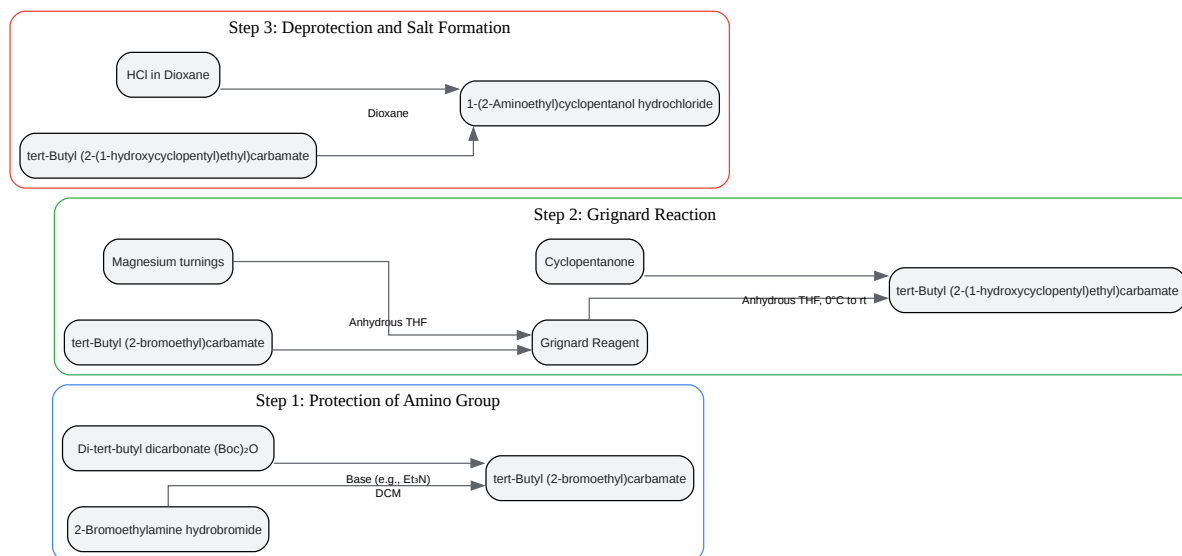
The following table summarizes the known and predicted physicochemical properties of **1-(2-Aminoethyl)cyclopentanol** and its hydrochloride salt.

Property	Value	Source/Method
IUPAC Name	1-(2-Aminoethyl)cyclopentan-1-ol hydrochloride	---
CAS Number	859318-27-7	Vendor Information
Molecular Formula	C <sub>7</sub> H <sub>16</sub> ClNO	Calculated
Molecular Weight	165.66 g/mol	Calculated
Appearance	White to off-white powder	Vendor Information
Melting Point	Not reported	---
Boiling Point	Not reported	---
Solubility	Expected to be soluble in water and polar organic solvents	Chemical Structure Analysis
Storage Temperature	Room Temperature	Vendor Information

## Plausible Synthesis Protocol

While a specific published synthesis for **1-(2-Aminoethyl)cyclopentanol** hydrochloride is not readily available, a viable and commonly employed method for the synthesis of analogous 1-(aminoalkyl)cycloalkanols is the Grignard reaction. This involves the addition of a protected aminoethyl Grignard reagent to cyclopentanone, followed by deprotection and salt formation.

## Experimental Workflow Diagram



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Caption: Plausible three-step synthesis of **1-(2-Aminoethyl)cyclopentanol** hydrochloride.

## Detailed Experimental Protocols

Step 1: Synthesis of tert-Butyl (2-bromoethyl)carbamate (Boc-protected amine)

- To a solution of 2-bromoethylamine hydrobromide (1 equivalent) in dichloromethane (DCM), add triethylamine (2.2 equivalents) at 0°C.

- Slowly add a solution of di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O, 1.1 equivalents) in DCM.
- Allow the reaction mixture to warm to room temperature and stir overnight.
- Wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel.

#### Step 2: Synthesis of tert-Butyl (2-(1-hydroxycyclopentyl)ethyl)carbamate

- Activate magnesium turnings (1.5 equivalents) in a flame-dried flask under an inert atmosphere.
- Add a solution of tert-butyl (2-bromoethyl)carbamate (1.2 equivalents) in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reagent formation.
- Once the Grignard reagent has formed, cool the reaction mixture to 0°C.
- Add a solution of cyclopentanone (1 equivalent) in anhydrous THF dropwise.
- Allow the reaction to warm to room temperature and stir for 2-4 hours.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

#### Step 3: Synthesis of **1-(2-Aminoethyl)cyclopentanol** hydrochloride

- Dissolve the purified tert-butyl (2-(1-hydroxycyclopentyl)ethyl)carbamate (1 equivalent) in a minimal amount of dioxane.
- Add a solution of hydrochloric acid in dioxane (e.g., 4M, 3-4 equivalents) dropwise at 0°C.
- Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.
- The product hydrochloride salt will precipitate out of the solution.
- Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield **1-(2-Aminoethyl)cyclopentanol** hydrochloride.

## Spectral Data (Predicted)

As experimental spectral data for **1-(2-Aminoethyl)cyclopentanol** hydrochloride is not publicly available, the following are predicted spectra based on its chemical structure. These should be used for reference purposes only and confirmed by experimental analysis.

Predicted  $^1\text{H}$  NMR Spectrum ( $\text{D}_2\text{O}$ , 400 MHz):

- $\delta$  3.15-3.25 (m, 2H,  $-\text{CH}_2-\text{NH}_3^+$ )
- $\delta$  1.90-2.00 (m, 2H,  $-\text{CH}_2-\text{C}(\text{OH})-$ )
- $\delta$  1.60-1.80 (m, 8H, cyclopentyl protons)

Predicted  $^{13}\text{C}$  NMR Spectrum ( $\text{D}_2\text{O}$ , 100 MHz):

- $\delta$  82.5 (quaternary C-OH)
- $\delta$  40.0 ( $-\text{CH}_2-\text{NH}_3^+$ )
- $\delta$  38.0 ( $-\text{CH}_2-\text{C}(\text{OH})-$ )
- $\delta$  24.0 (2 x cyclopentyl  $\text{CH}_2$ )

Predicted IR Spectrum (KBr Pellet):

- 3200-3500  $\text{cm}^{-1}$  (broad, O-H and N-H stretching)
- 2950-2850  $\text{cm}^{-1}$  (C-H stretching)
- 1600-1500  $\text{cm}^{-1}$  (N-H bending)
- 1100-1000  $\text{cm}^{-1}$  (C-O stretching)

## Pharmacological Properties and Signaling Pathways

Currently, there is no publicly available information regarding the pharmacological properties, mechanism of action, or specific signaling pathways associated with **1-(2-**

**Aminoethyl)cyclopentanol** hydrochloride. The biological activity of this compound has not been reported in the scientific literature. Therefore, a diagram for any signaling pathway cannot be provided at this time. Further research is required to elucidate the potential therapeutic applications and biological targets of this molecule.

## Safety Information

Based on available vendor safety data sheets, **1-(2-Aminoethyl)cyclopentanol** hydrochloride should be handled with care. The following GHS hazard statements have been associated with the compound:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes only and is based on currently available data and established chemical principles. The synthesis protocol provided is a plausible route and has not been experimentally validated from published sources for this

specific compound. All chemical syntheses should be performed by trained professionals in a suitably equipped laboratory. The predicted spectral data is for reference only and should be confirmed by experimental analysis. No claims are made regarding the pharmacological activity or safety of this compound.

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